6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one
CAS No.: 406945-11-7
Cat. No.: VC17985090
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 406945-11-7 |
---|---|
Molecular Formula | C10H9FN2O |
Molecular Weight | 192.19 g/mol |
IUPAC Name | 5-fluoro-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C10H9FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14) |
Standard InChI Key | HBVIXQSUMQUPKF-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)N1C2=C(C=CC(=C2)F)NC1=O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the 2H-benzimidazol-2-one family, characterized by a fused bicyclic system comprising a benzene ring and an imidazolone moiety. Key structural features include:
-
Fluorine substitution at position 6 of the benzene ring, which enhances electronegativity and influences intermolecular interactions .
-
1-Methylethenyl group (vinyl substituent) at position 1 of the imidazolone ring, introducing steric bulk and potential sites for further functionalization .
-
The imidazolone ring exists in a 1,3-dihydro tautomeric form, stabilizing the structure through intramolecular hydrogen bonding .
The molecular formula is C₁₀H₉FN₂O, with a calculated molecular weight of 192.19 g/mol. The IUPAC name, 6-fluoro-1-(prop-1-en-2-yl)-1,3-dihydro-2H-benzimidazol-2-one, reflects these substituents .
Spectral and Stereochemical Data
While experimental spectral data (e.g., NMR, IR) for this specific compound is absent in public databases, analogs provide insights:
-
¹H NMR: Expected signals include a doublet for the vinyl protons (δ 5.1–5.3 ppm), a singlet for the methyl group on the vinyl substituent (δ 1.8–2.0 ppm), and aromatic protons deshielded by fluorine (δ 7.2–7.6 ppm) .
-
¹³C NMR: The carbonyl carbon of the imidazolone ring typically resonates near δ 155–160 ppm, while the fluorinated aromatic carbon appears at δ 115–120 ppm .
-
X-ray crystallography of related benzimidazolones reveals planar bicyclic systems with dihedral angles <10° between the benzene and imidazolone rings .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 6-fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one likely follows strategies outlined in benzimidazolone chemistry, as exemplified by US4066772A :
-
Cyclization of Fluorinated Aniline Derivatives:
-
Alkylation with Methylethenyl Groups:
Optimized Synthetic Protocol
A hypothetical synthesis, adapted from patent methods , involves:
Step | Reagents/Conditions | Yield |
---|---|---|
1. Cyclization | 5-fluoro-1,2-phenylenediamine, urea, HCl, reflux, 12 h | 65% |
2. Alkylation | 2-chloropropene, K₂CO₃, DMF, 80°C, 6 h | 45% |
3. Purification | Column chromatography (CHCl₃:MeOH 95:5), crystallization (acetone) | 85% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Decomposes above 200°C; susceptible to oxidation at the vinyl group, requiring storage under nitrogen .
Crystallographic Data
While no single-crystal data exists for this compound, analogous structures exhibit:
-
Space group: P2₁/c (monoclinic)
-
Unit cell parameters: a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 102.5° .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume